molecular formula C7H7N3S B13735761 4-Amino-1H-benzo[d]imidazole-2(3H)-thione

4-Amino-1H-benzo[d]imidazole-2(3H)-thione

Cat. No.: B13735761
M. Wt: 165.22 g/mol
InChI Key: SABUZSDYMGTMKT-UHFFFAOYSA-N
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Description

4-Amino-1H-benzo[d]imidazole-2(3H)-thione is an organic compound belonging to the class of benzimidazoles Benzimidazoles are heterocyclic aromatic organic compounds that are widely used in various fields due to their biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1H-benzo[d]imidazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with carbon disulfide in the presence of a base, followed by the introduction of an amino group. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1H-benzo[d]imidazole-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce various substituents at the amino or thione positions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents or alkylating agents are used under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4-Amino-1H-benzo[d]imidazole-2(3H)-thione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as an enzyme inhibitor and is studied for its biological activity.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is used in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 4-Amino-1H-benzo[d]imidazole-2(3H)-thione involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of kinase enzymes, which play a crucial role in cell signaling and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, widely used in pharmaceuticals.

    2-Mercaptobenzimidazole: Known for its antioxidant properties.

    4-Nitrobenzimidazole: Studied for its antimicrobial activity.

Uniqueness

4-Amino-1H-benzo[d]imidazole-2(3H)-thione is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its amino and thione groups make it versatile for various chemical modifications and applications.

Properties

Molecular Formula

C7H7N3S

Molecular Weight

165.22 g/mol

IUPAC Name

4-amino-1,3-dihydrobenzimidazole-2-thione

InChI

InChI=1S/C7H7N3S/c8-4-2-1-3-5-6(4)10-7(11)9-5/h1-3H,8H2,(H2,9,10,11)

InChI Key

SABUZSDYMGTMKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC(=S)N2)N

Origin of Product

United States

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